Potassium tetrakis(4-chlorophenyl)borate
Overview
Description
Potassium tetrakis(4-chlorophenyl)borate is a chemical compound with the molecular formula C24H16BCl4K. It is commonly used as an anion for neutral carrier-type ion electrodes. This compound is known for its stability and solubility in various organic solvents, making it a valuable reagent in analytical chemistry and other scientific fields .
Mechanism of Action
- The primary targets of Potassium tetrakis(4-chlorophenyl)borate are not well-documented in the literature. However, it is commonly used as a lipophilic anionic site in constructing fluorescent optodes for sodium detection .
- Additionally, it serves as a coating for piezoelectric crystals, particularly in quantifying potassium using quartz crystal microbalance .
Target of Action
Biochemical Analysis
Biochemical Properties
Potassium Tetrakis(4-chlorophenyl)borate is known to catalyze the ion-exchange process at hydrophobic sample/membrane interfaces when used with select ionophores . It forms stable complexes with various metal cations , which allows it to interact with a range of enzymes, proteins, and other biomolecules.
Molecular Mechanism
The molecular mechanism of action of this compound is largely based on its ability to form stable complexes with metal cations . This property allows it to interact with a variety of biomolecules, potentially influencing enzyme activity, gene expression, and other cellular processes.
Preparation Methods
Potassium tetrakis(4-chlorophenyl)borate is typically synthesized through the reaction of tetrakis(4-chlorophenyl)borate with a potassium salt. The reaction is carried out under controlled conditions to ensure high purity and yield. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Chemical Reactions Analysis
Potassium tetrakis(4-chlorophenyl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other substituents.
Complex Formation: It forms complexes with various cations, which is useful in constructing ion-selective electrodes.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include organic solvents like acetone, methanol, and ethanol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium tetrakis(4-chlorophenyl)borate has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a lipophilic anionic site in constructing fluorescent optodes for sodium detection.
Electrochemistry: It serves as a coating for piezoelectric crystals in quantifying potassium using quartz crystal microbalance.
Biological Research: Its ability to form complexes with various cations makes it useful in studying ion transport and membrane potentials.
Comparison with Similar Compounds
Potassium tetrakis(4-chlorophenyl)borate is unique due to its high stability and solubility in organic solvents. Similar compounds include:
- Sodium tetrakis(4-chlorophenyl)borate
- Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
- Tetradodecylammonium tetrakis(4-chlorophenyl)borate
These compounds share similar properties but differ in their specific applications and reactivity. This compound stands out for its use in constructing ion-selective electrodes and its high purity levels .
Properties
IUPAC Name |
potassium;tetrakis(4-chlorophenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BCl4.K/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGICZRAKJSWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BCl4K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90932922 | |
Record name | Potassium tetrakis(4-chlorophenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90932922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14680-77-4 | |
Record name | Potassium tetrakis(4-chlorophenyl)borate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14680-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium tetrakis(4-chlorophenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90932922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium tetrakis(p-chlorophenyl)borate(1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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